molecular formula C19H18F3N3O B2361149 1-(Cyanomethyl)-1-phenyl-3-{1-[4-(trifluoromethyl)phenyl]propan-2-yl}urea CAS No. 1808442-37-6

1-(Cyanomethyl)-1-phenyl-3-{1-[4-(trifluoromethyl)phenyl]propan-2-yl}urea

Cat. No.: B2361149
CAS No.: 1808442-37-6
M. Wt: 361.368
InChI Key: XLPSAGDQYACNOQ-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-1-phenyl-3-{1-[4-(trifluoromethyl)phenyl]propan-2-yl}urea is a complex organic compound characterized by the presence of a cyanomethyl group, a phenyl group, and a trifluoromethyl-substituted phenyl group.

Preparation Methods

The synthesis of 1-(Cyanomethyl)-1-phenyl-3-{1-[4-(trifluoromethyl)phenyl]propan-2-yl}urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of cyanomethyl phenyl isocyanate with 1-[4-(trifluoromethyl)phenyl]propan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(Cyanomethyl)-1-phenyl-3-{1-[4-(trifluoromethyl)phenyl]propan-2-yl}urea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)-1-phenyl-3-{1-[4-(trifluoromethyl)phenyl]propan-2-yl}urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The cyanomethyl group may also play a role in the compound’s reactivity, facilitating interactions with nucleophiles and electrophiles .

Comparison with Similar Compounds

1-(Cyanomethyl)-1-phenyl-3-{1-[4-(trifluoromethyl)phenyl]propan-2-yl}urea can be compared with other similar compounds, such as:

    1-(Cyanomethyl)-1-phenyl-3-{1-[4-(fluoromethyl)phenyl]propan-2-yl}urea: This compound has a fluoromethyl group instead of a trifluoromethyl group, which may result in different chemical and biological properties.

    1-(Cyanomethyl)-1-phenyl-3-{1-[4-(chloromethyl)phenyl]propan-2-yl}urea:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(cyanomethyl)-1-phenyl-3-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O/c1-14(13-15-7-9-16(10-8-15)19(20,21)22)24-18(26)25(12-11-23)17-5-3-2-4-6-17/h2-10,14H,12-13H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPSAGDQYACNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)NC(=O)N(CC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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